3-Pyridinethiol, 2-((2,4-dichloro-6-pyrimidinyl)amino)-6-methyl-
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Overview
Description
3-Pyridinethiol, 2-((2,4-dichloro-6-pyrimidinyl)amino)-6-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s). This particular compound features a pyridine ring substituted with a thiol group and a pyrimidine ring substituted with chlorine atoms and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinethiol, 2-((2,4-dichloro-6-pyrimidinyl)amino)-6-methyl- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and pyrimidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group.
Reduction: Reduction reactions may involve the conversion of the pyrimidine ring’s chlorine atoms to hydrogen atoms.
Substitution: Substitution reactions can occur at various positions on the pyridine and pyrimidine rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various substituted pyridine or pyrimidine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinethiol, 2-((2,4-dichloro-6-pyrimidinyl)amino)-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyridine: A simpler analog with a thiol group attached to the pyridine ring.
2,4-Dichloro-6-methylpyrimidine: A pyrimidine derivative with similar substituents but lacking the pyridine ring.
Uniqueness
3-Pyridinethiol, 2-((2,4-dichloro-6-pyrimidinyl)amino)-6-methyl- is unique due to its combination of pyridine and pyrimidine rings, along with specific substituents that confer distinct chemical and biological properties.
Properties
CAS No. |
81587-38-4 |
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Molecular Formula |
C10H8Cl2N4S |
Molecular Weight |
287.17 g/mol |
IUPAC Name |
2-[(2,6-dichloropyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C10H8Cl2N4S/c1-5-2-3-6(17)9(13-5)15-8-4-7(11)14-10(12)16-8/h2-4,17H,1H3,(H,13,14,15,16) |
InChI Key |
XSRFCTOUTHFGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)S)NC2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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